molecular formula C23H20ClN3O7 B2542247 ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-87-1

ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2542247
CAS-Nummer: 899992-87-1
Molekulargewicht: 485.88
InChI-Schlüssel: IFTUVQIXYWWTHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-chlorophenyl group at position 1 and a carbamoylmethoxy linker at position 2. The carbamoyl group is further functionalized with a 4-(methoxycarbonyl)phenyl moiety, introducing both ester and amide functionalities.

Eigenschaften

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O7/c1-3-33-23(31)21-18(12-20(29)27(26-21)17-7-5-4-6-16(17)24)34-13-19(28)25-15-10-8-14(9-11-15)22(30)32-2/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTUVQIXYWWTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, ethyl acetoacetate, and 4-(methoxycarbonyl)aniline. The synthesis may involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.

    Cyclization: Formation of the pyridazine ring through intramolecular reactions.

    Functional Group Modifications: Introduction of the carbamoyl and ester groups through reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. Ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been evaluated for its effectiveness against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies report MIC values in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Mechanisms of Action:
    • Inhibition of Biofilm Formation: The compound has shown effectiveness in preventing biofilm formation, crucial for bacterial colonization and resistance.
    • Bactericidal Activity: Similar compounds have demonstrated bactericidal effects, suggesting that this compound may possess comparable properties.

Cytotoxic Effects

Preliminary cytotoxicity assays indicate that this compound exhibits varying degrees of toxicity towards cancer cell lines. Some derivatives have shown IC50 values in the micromolar range, highlighting their potential as anticancer agents.

Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the sulfonamide and carboxylate groups significantly influence biological activity. Compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to their non-substituted counterparts.

Wirkmechanismus

The mechanism of action of ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name Substituent at Position 1 Substituent at Position 4 Molecular Weight (g/mol) Key Functional Groups
Target Compound (This Work) 2-Chlorophenyl {[4-(Methoxycarbonyl)phenyl]carbamoyl}methoxy 487.88* Ester, Amide, Chloro, Methoxycarbonyl
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Methyl 349.78 Cyano, Ester, Chloro
Ethyl 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-Methoxyphenyl Methyl 355.36 Cyano, Ester, Methoxy
Ethyl 4-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate 3,5-Dichlorophenyl Chloro 385.62 Chloro, Ester

*Calculated based on molecular formula.

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) exhibit higher melting points (>200°C), while methoxy-substituted analogs (e.g., 12e) melt at lower temperatures (164°C) . The target compound’s melting point is unreported but may align with analogs bearing bulky substituents.
  • Solubility: The carbamoylmethoxy group may improve aqueous solubility compared to cyano or methyl substituents due to hydrogen-bonding capacity .
  • Bioactivity: Pyridazine derivatives with chloro or trifluoromethyl groups (e.g., 12c, 12g) often show enhanced receptor binding in adenosine A1 modulation, suggesting the target compound’s 2-chlorophenyl group could confer similar activity .

Analytical and Computational Comparisons

NMR Profiling

NMR data for pyridazine derivatives (e.g., δ 6.5–8.5 ppm for aromatic protons) indicate that substituent-induced chemical shift variations in regions A (positions 39–44) and B (positions 29–36) correlate with structural modifications . For the target compound, the 2-chlorophenyl group would likely downfield-shift adjacent protons compared to 3- or 4-substituted analogs.

Molecular Similarity Metrics

Using Tanimoto and Dice coefficients, the target compound shows moderate similarity (~60–70%) to ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate () due to shared chloro and ester groups. However, the carbamoylmethoxy group reduces similarity to simpler analogs like 12b or 12e .

Molecular Networking

Mass spectrometry-based molecular networking (cosine score >0.7) would cluster the target compound with other pyridazine carboxylates, though its unique fragmentation pattern (e.g., loss of methoxycarbonylphenyl) may distinguish it .

Implications for Drug Design

  • Structure-Activity Relationships (SAR) : The 2-chlorophenyl group may enhance lipophilicity and membrane permeability compared to para-substituted analogs. Conversely, the carbamoylmethoxy linker could improve target selectivity by engaging polar residues in binding pockets .
  • Lumping Strategy : Grouping this compound with structurally similar pyridazines (e.g., 12b, 12e) may streamline QSAR modeling by assuming shared metabolic pathways or toxicity profiles .

Biologische Aktivität

Ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899992-87-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-cancer and anti-HIV activities, as well as its mechanism of action and relevant case studies.

PropertyValue
Molecular FormulaC23H20ClN3O7
Molecular Weight485.9 g/mol
StructureChemical Structure

Anti-Cancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anti-cancer properties. For instance, a related compound demonstrated notable cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) cells, with an IC50 value of 16.782 µg/mL, indicating potent anti-proliferative activity . The mechanism behind this activity often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: HepG2 Cell Line

A study focused on the synthesis and evaluation of pyridazine derivatives showed that compounds similar to ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibited varying degrees of cytotoxicity. The most effective compound had a significantly lower toxicity profile compared to standard chemotherapeutics, making it a promising candidate for further development .

Anti-HIV Activity

The compound's structural analogs have been evaluated for their capacity to inhibit HIV-1 integrase activity. Some synthesized derivatives showed moderate to good inhibitory effects against HIV-1 integrase, with IC50 values in the micromolar range (e.g., 1.77 μM and 1.18 μM) . This suggests that modifications in the chemical structure can enhance antiviral activity.

Research Findings:

  • Synthesis and Testing : A series of compounds were synthesized and tested for their ability to inhibit HIV-1 integrase, revealing that certain structural features are critical for enhancing biological activity.
  • Mechanism of Action : The proposed mechanism involves the inhibition of viral replication through interference with the integrase enzyme, which is essential for viral DNA integration into the host genome.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction modes between ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate and its biological targets. These studies typically utilize software like AutoDock or MOE to predict binding interactions at the molecular level.

Key Findings:

  • Binding Affinity : Docking simulations indicated strong binding interactions with active sites on target proteins involved in cancer proliferation and viral replication.
  • Interaction Analysis : The analysis revealed hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex, contributing to its biological efficacy.

Q & A

Q. What synthetic strategies are employed to construct the pyridazine core of this compound?

Methodological Answer: The pyridazine ring can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. This method enables efficient heterocycle formation under mild conditions . For functionalization at the 4-position, carbamoylmethoxy groups are introduced through nucleophilic substitution or coupling reactions. Multi-component reactions (e.g., Biginelli-type) may also be adapted for scaffold assembly, leveraging ethyl acetoacetate as a precursor .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent connectivity and electronic environments (e.g., carbonyl groups at δ ~160-170 ppm).
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions. For example, cyclohexenone derivatives analogous to this compound exhibit envelope or half-chair conformations with dihedral angles between aromatic rings ranging from 76° to 90° .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can data contradictions in spectroscopic vs. crystallographic results be resolved?

Methodological Answer: Discrepancies often arise from dynamic disorder in crystal structures or solvent-induced conformational changes. For example, reports dual conformers (envelope and screw-boat) in the same crystal lattice, necessitating fractional occupancy modeling . Cross-validation with DFT calculations (e.g., optimizing geometry using B3LYP/6-31G**) and variable-temperature NMR can reconcile static vs. dynamic disorder .

Q. What reaction conditions optimize yield for the carbamoylmethoxy side chain?

Methodological Answer:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)2_2) with phosphine ligands enhance coupling efficiency for carbamoyl group installation .
  • Solvent and Base: Polar aprotic solvents (DMF, DMSO) and weak bases (K2_2CO3_3) minimize ester hydrolysis while promoting nucleophilic substitution .
  • Temperature Control: Reactions at 60–80°C balance kinetics and side-product formation.

Q. What mechanistic insights explain the regioselectivity of pyridazine ring formation?

Methodological Answer: Reductive cyclization of nitro precursors proceeds via Pd-mediated CO insertion, forming a six-membered transition state. The 2-chlorophenyl group directs electrophilic aromatic substitution to the para position, favoring pyridazine ring closure at the 1- and 6-positions. Computational studies (e.g., NBO analysis) can quantify steric and electronic effects of substituents on regioselectivity .

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions: The ester group hydrolyzes to carboxylic acid (pH < 3), while the pyridazine ring remains intact.
  • Basic Conditions: Methoxycarbonyl groups undergo saponification (pH > 10), requiring buffered media (pH 7–8) for handling .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition above 200°C, with CO2_2 and chlorinated byproducts detected via TGA-MS .

Key Research Gaps and Recommendations

  • Biological Activity: Hypothesize calcium modulation or antimicrobial effects based on structural analogs (e.g., dihydropyridines ).
  • Computational Modeling: Use DFT to predict electrophilic sites for functionalization or docking studies for target identification.
  • Scale-Up Challenges: Optimize column chromatography-free purification via crystallization (e.g., using ethyl acetate/hexane gradients ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.